molecular formula C16H10N2O B8617089 2-Oxo-1,2-di(4-cyanophenyl)ethane CAS No. 111883-54-6

2-Oxo-1,2-di(4-cyanophenyl)ethane

Cat. No.: B8617089
CAS No.: 111883-54-6
M. Wt: 246.26 g/mol
InChI Key: BODMSQVRHORRAI-UHFFFAOYSA-N
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Description

2-Oxo-1,2-di(4-cyanophenyl)ethane is a bifunctional organic compound featuring a central ethane backbone substituted with two para-cyanophenyl groups and a ketone group at the C2 position. The para-cyanophenyl substituents confer distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry, particularly in the development of dual-acting enzyme inhibitors. Its structural motif—combining electron-withdrawing cyano groups and aromatic systems—enhances binding affinity to biological targets such as HIV-1 RNase H and integrase (IN), as demonstrated in recent studies .

Properties

CAS No.

111883-54-6

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-[2-(4-cyanophenyl)-2-oxoethyl]benzonitrile

InChI

InChI=1S/C16H10N2O/c17-10-13-3-1-12(2-4-13)9-16(19)15-7-5-14(11-18)6-8-15/h1-8H,9H2

InChI Key

BODMSQVRHORRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The inhibitory activity and selectivity of 2-Oxo-1,2-di(4-cyanophenyl)ethane derivatives are highly dependent on the substitution pattern of the aromatic rings. Below is a comparative analysis of its analogs, focusing on substituent position (para vs. meta) and functional group effects.

Substitution Position: Para vs. Meta

Para-Substituted Analogs
  • Compound 79 : A para-substituted benzene analog with dual RNase H/IN inhibition exhibited IC50 values of 1.77 µM (RNase H) and 1.18 µM (IN) , indicating balanced activity. The low IC50 ratio (RNase H/IN = 1.5) suggests comparable potency against both enzymes .
  • Compound 83: Despite sharing the para-cyanophenyl substitution, this analog showed reduced efficacy compared to meta-substituted analogs (compounds 81 and 82), highlighting the role of additional structural features (e.g., pyrimidyl groups) in enhancing activity .
Meta-Substituted Analogs
  • Compound 80: Replacing the para-cyanophenyl group with a meta-cyanophenyl resulted in reduced dual inhibitory activity, underscoring the importance of para-substitution for optimal binding .
  • Compounds 81 and 82: Meta-substituted analogs bearing 5-pyrimidyl (81) or 3-cyanophenyl (82) moieties demonstrated superior efficacy compared to para-substituted compound 83.

Functional Group Effects

  • Cyanophenyl vs. Pyrimidyl: While 4-cyanophenyl groups (as in compound 79) favor balanced dual inhibition, pyrimidyl substituents (compound 81) enhance RNase H selectivity. This trade-off suggests that electronic properties (e.g., polarity, hydrogen-bonding capacity) critically influence target engagement .

Table 1: Comparative Inhibitory Activity of Analogs

Compound Substituent Position Functional Group RNase H IC50 (µM) IN IC50 (µM) IC50 Ratio (RNase H/IN)
79 Para 4-cyanophenyl 1.77 1.18 1.5
80 Meta 3-cyanophenyl Reduced activity Reduced N/A
81 Meta 5-pyrimidyl Data not reported Data not reported >1 (high selectivity)
82 Meta 3-cyanophenyl Data not reported Data not reported >1 (high selectivity)
83 Para 4-cyanophenyl Less effective Less effective N/A

Key Research Findings

Para-Substitution Superiority: The para-cyanophenyl configuration in this compound analogs optimizes dual inhibition, whereas meta-substitution enhances selectivity but compromises balanced activity .

Role of Backbone Flexibility : The ethane backbone may contribute to conformational adaptability, enabling interactions with both RNase H and IN active sites. This contrasts with rigid backbones in other inhibitors, which limit dual-target efficacy .

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